molecular formula C13H32O5Si2 B097168 4,4,7-Triethoxy-7-methyl-3,8-dioxa-4,7-disiladecane CAS No. 18418-54-7

4,4,7-Triethoxy-7-methyl-3,8-dioxa-4,7-disiladecane

Cat. No.: B097168
CAS No.: 18418-54-7
M. Wt: 324.56 g/mol
InChI Key: WZJDBQZPEAEUMK-UHFFFAOYSA-N
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Description

4,4,7-Triethoxy-7-methyl-3,8-dioxa-4,7-disiladecane is a chemical compound with the molecular formula C13H32O5Si2. It is known for its unique structure, which includes both ethoxy and methyl groups attached to a disiladecane backbone. This compound is often used in various industrial and research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,7-Triethoxy-7-methyl-3,8-dioxa-4,7-disiladecane typically involves the reaction of triethoxysilane with a suitable precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. This allows for the efficient production of the compound in large quantities. The industrial process also involves rigorous quality control measures to ensure the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

4,4,7-Triethoxy-7-methyl-3,8-dioxa-4,7-disiladecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can convert the ethoxy groups to hydroxyl groups.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome .

Major Products

The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives of the original compound. These products are often used as intermediates in further chemical synthesis .

Scientific Research Applications

4,4,7-Triethoxy-7-methyl-3,8-dioxa-4,7-disiladecane has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of advanced materials and as a reagent in various organic reactions.

    Biology: Employed in the development of biocompatible materials and as a component in drug delivery systems.

    Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its unique chemical properties

Mechanism of Action

The mechanism by which 4,4,7-Triethoxy-7-methyl-3,8-dioxa-4,7-disiladecane exerts its effects involves its interaction with various molecular targets. The ethoxy groups can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. These reactions are crucial in the formation of stable, cross-linked networks in materials science applications .

Comparison with Similar Compounds

Similar Compounds

    1-(Triethoxysilyl)-2-(Diethoxymethylsilyl)ethane: Similar in structure but with different functional groups, leading to distinct chemical properties.

    Bis(triethoxysilyl)ethane: Another related compound used in the synthesis of mesoporous materials.

Uniqueness

4,4,7-Triethoxy-7-methyl-3,8-dioxa-4,7-disiladecane is unique due to its specific combination of ethoxy and methyl groups, which impart distinct reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical properties .

Properties

IUPAC Name

diethoxy-methyl-(2-triethoxysilylethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H32O5Si2/c1-7-14-19(6,15-8-2)12-13-20(16-9-3,17-10-4)18-11-5/h7-13H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJDBQZPEAEUMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C)(CC[Si](OCC)(OCC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H32O5Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18418-54-7
Record name 1-(Triethoxysilyl)-2-(diethoxymethylsilyl)-ethane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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